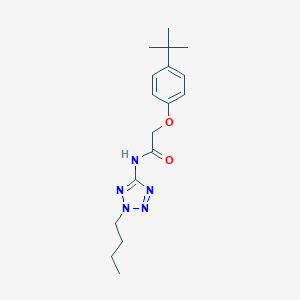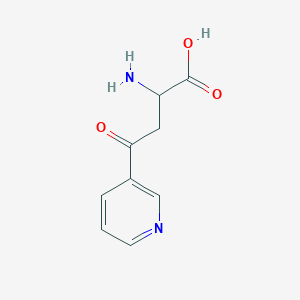
Cpmhha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cpmhha is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a synthetic derivative of the naturally occurring compound, cannabidiol (CBD), which is found in the cannabis plant. Cpmhha has been shown to possess anti-inflammatory, anti-anxiety, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
Mécanisme D'action
Cpmhha exerts its therapeutic effects by interacting with specific receptors in the body, including the cannabinoid receptors CB1 and CB2, and the serotonin receptor 5-HT1A. These receptors are involved in regulating various physiological processes, including pain sensation, inflammation, anxiety, and mood. Cpmhha has been shown to modulate the activity of these receptors, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
Cpmhha has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-anxiety, and neuroprotective properties. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anxiolytic effects, reducing anxiety-like behavior in preclinical models. Additionally, Cpmhha has been shown to have neuroprotective properties, protecting against neuronal damage and cell death in preclinical models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Cpmhha in scientific research is its specificity for specific receptors in the body. This allows for targeted modulation of physiological processes, reducing the risk of off-target effects. Additionally, Cpmhha has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
However, one of the limitations of using Cpmhha in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental conditions. Additionally, the compound's relatively new status in the field of scientific research means that there is still much to learn about its potential therapeutic applications and mechanisms of action.
Orientations Futures
There are several future directions for research on Cpmhha, including exploring its potential therapeutic applications for various diseases and conditions, including anxiety, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanisms of action and to optimize its synthesis method for maximum efficacy and purity. Finally, clinical trials are needed to determine the safety and efficacy of Cpmhha in human subjects.
Méthodes De Synthèse
Cpmhha is synthesized through a chemical reaction between Cpmhha and a specific type of acid. The process involves several steps, including purification and isolation, to obtain a pure form of the compound. The synthesis method is a crucial factor in determining the quality and purity of Cpmhha, which is essential for its use in scientific research.
Applications De Recherche Scientifique
Cpmhha has been studied extensively in preclinical models, and the results have shown promising therapeutic potential for various diseases and conditions, including anxiety, inflammation, and neurodegenerative disorders. The compound has been shown to interact with specific receptors in the body, which play a crucial role in regulating various physiological processes.
Propriétés
Numéro CAS |
131927-74-7 |
|---|---|
Nom du produit |
Cpmhha |
Formule moléculaire |
C11H10F13IO |
Poids moléculaire |
374 g/mol |
Nom IUPAC |
5-(cyclopropylmethyl)-11-methoxy-5-azapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8(13),9,11-triene;hydrochloride |
InChI |
InChI=1S/C23H31NO.ClH/c1-25-18-6-4-17-12-22-23-10-8-16(5-7-21(23)19(17)13-18)20(23)9-11-24(22)14-15-2-3-15;/h4,6,13,15-16,20-22H,2-3,5,7-12,14H2,1H3;1H |
Clé InChI |
FVFINRULDBFSPR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3C45C2CCC(C4CCN3CC6CC6)CC5)C=C1.Cl |
SMILES canonique |
COC1=CC2=C(CC3C45C2CCC(C4CCN3CC6CC6)CC5)C=C1.Cl |
Synonymes |
CPMHHA N-cyclopropylmethyl-3,11c-ethano-10-methoxy-1,2,3,3a,11b,11c-hexahydroaporphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)